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Introduction

Synthetic oligonucleotides are crucial tools in research, diagnostics, and therapeutics. Their
chemical synthesis, while highly efficient, inevitably produces failure sequences, primarily
shorter oligonucleotides (shortmers) that lack the full-length sequence. For many applications,
especially in drug development, the purity of the final oligonucleotide product is critical.[1][2]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of
synthetic oligonucleotides, offering high resolution and purity.[3][4] One of the most effective
and widely used HPLC-based strategies is the "DMT-on" or "trityl-on" purification method.[3][4]
This technique leverages the hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is
left on the full-length oligonucleotide after synthesis. This DMT group provides a strong
hydrophobic handle, allowing for excellent separation of the desired full-length product from the
less hydrophobic, uncapped failure sequences using reversed-phase HPLC (RP-HPLC).[3][4]

This application note provides detailed protocols for the purification of DMT-on oligonucleotides
using ion-pair reversed-phase HPLC (IP-RP-HPLC), including sample preparation,
chromatographic conditions, fraction collection, and post-purification processing (detritylation).

Principle of DMT-on HPLC Purification
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Solid-phase oligonucleotide synthesis proceeds in a stepwise manner. At each coupling step, a
small percentage of the growing chains may fail to react, resulting in "failure sequences.” To
prevent these truncated sequences from further elongation, they are permanently "capped"
with an acetyl group. At the end of the synthesis, only the full-length oligonucleotides possess
the 5'-DMT group.

DMT-on RP-HPLC separates molecules based on hydrophobicity.[4] The highly lipophilic DMT
group makes the full-length oligonucleotide significantly more hydrophobic than the capped,
"DMT-off" failure sequences.[3][4] When the crude mixture is loaded onto a reversed-phase
column, the DMT-on product binds strongly, while the more hydrophilic failure sequences and
other small molecule impurities are washed away with a low concentration of organic solvent.
The purified DMT-on oligonucleotide is then eluted by increasing the organic solvent
concentration. Following collection, the DMT group is chemically cleaved (detritylation) to yield
the final, purified oligonucleotide.[4][5]

Caption: Principle of DMT-on reversed-phase HPLC purification.

Experimental Protocols
Materials and Reagents

e Crude DMT-on oligonucleotide, dried

o HPLC-grade Acetonitrile (ACN)

» HPLC-grade Water

o Triethylammonium Acetate (TEAA) buffer, 2.0 M solution
 Trifluoroacetic acid (TFA) or Acetic Acid

e 3 M Sodium Acetate

» Ethanol, absolute

o Ammonium hydroxide (for pH adjustment if needed)

Equipment
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e HPLC system with a UV detector and fraction collector

e Reversed-phase HPLC column (e.g., C18, C8, or polystyrene-divinylbenzene)
 Lyophilizer or vacuum centrifuge

e pH meter

o Vortex mixer

e Centrifuge

Preparation of Mobile Phases
o Buffer A (Aqueous Phase): 0.1 M TEAA in HPLC-grade water. To prepare 1 L, add 50 mL of
2.0 M TEAA to 950 mL of HPLC-grade water. Adjust pH to ~7.0 if necessary.

o Buffer B (Organic Phase): 0.1 M TEAA in Acetonitrile. To prepare 1 L, add 50 mL of 2.0 M
TEAA to 950 mL of HPLC-grade ACN.

 Detritylation Solution: 80% aqueous Acetic Acid or 2% aqueous Trifluoroacetic Acid (TFA).[5]

[6]

e Precipitation Solution: 3 M Sodium Acetate, pH 5.2.

HPLC Purification Protocol

e Sample Preparation: Dissolve the crude, dried DMT-on oligonucleotide in Buffer A or a
mixture of Buffer A and B that is weaker than the initial gradient conditions to a concentration
of approximately 10-20 O.D. units per mL. Vortex to ensure complete dissolution.

e Column Equilibration: Equilibrate the reversed-phase column with the initial mobile phase
conditions (e.g., 95% Buffer A, 5% Buffer B) for at least 5-10 column volumes, or until a
stable baseline is achieved.

« Injection: Inject the prepared oligonucleotide sample onto the column.
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o Gradient Elution: Elute the column with a linear gradient of increasing Buffer B concentration.
A typical gradient might run from 5% to 70% Buffer B over 30-60 minutes. The DMT-off
failure sequences will elute early in the gradient, while the desired DMT-on product will elute
at a higher acetonitrile concentration.[3][5]

o Fraction Collection: Monitor the elution profile at 260 nm. Collect the peak corresponding to
the DMT-on oligonucleotide. This is typically the major, most hydrophobic (latest eluting)
peak.[5]

Caption: General workflow for DMT-on oligonucleotide HPLC purification.

Post-Purification Detritylation and Isolation

« Evaporation: Evaporate the collected fractions containing the purified DMT-on
oligonucleotide to dryness using a lyophilizer or vacuum centrifuge. This step removes the
majority of the volatile TEAA buffer and acetonitrile.[5]

 Detritylation: Dissolve the dried sample in the detritylation solution (e.g., 200-500 uL of 80%
acetic acid). Let the reaction proceed at room temperature for 20-30 minutes.[7] The solution
may turn a faint orange color, indicating the release of the DMT cation.

» Precipitation/Desalting:

o Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold
absolute ethanol.[7] Mix well and place at -20°C for at least 30 minutes to precipitate the

oligonucleotide.

o Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes
to pellet the oligonucleotide.

o Wash: Carefully decant the supernatant, which contains the cleaved DMT group and salts.
Wash the pellet with 70% ethanol and centrifuge again.

o Drying: Decant the ethanol wash and dry the pellet under vacuum.

e Final Preparation: Dissolve the purified, detritylated oligonucleotide pellet in nuclease-free
water or a suitable buffer for your application.
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Data Presentation: Typical HPLC Parameters

The optimal parameters for HPLC purification can vary depending on the oligonucleotide
sequence, length, and the specific column used. The following table provides a summary of

typical starting conditions.
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Parameter Typical Value /| Condition Notes
C18 is common for shorter
Reversed-Phase C18 or ]
o oligos (<50 bases). PS-DVB
Column Polystyrene-divinylbenzene ]
offers wider pH and
(PS-DVB) -
temperature stability.
Smaller particles offer higher
Particle Size 5-10 pm resolution but generate higher
backpressure.
Ensures oligonucleotide can
Pore Size 100 - 300 A access the stationary phase

surface.

Mobile Phase A

0.1 M Triethylammonium
Acetate (TEAA) in Water, pH
~7.0

TEAA acts as an ion-pairing
agent to improve retention and

resolution.[8]

Mobile Phase B

0.1 M TEAA in Acetonitrile
(ACN)

Acetonitrile is the most

common organic modifier.

1.0 - 5.0 mL/min (Analytical to

Adjust based on column

Flow Rate ) .
Semi-Prep) diameter and length.
Elevated temperatures can
improve peak shape and
Column Temperature 50-70°C

reduce secondary structures.
[9][10]

5-70% Mobile Phase B over

Gradient slope can be

optimized to improve

Gradient ) ] )
30-60 minutes separation of closely eluting
species.[9]
) Wavelength for maximum
Detection UV at 260 nm ) )
absorbance of nucleic acids.
Troubleshooting
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o Peak Splitting: Can be caused by column degradation, a void in the stationary phase, or a
mismatch between the sample solvent and the mobile phase.[9] It can also indicate the
presence of closely related impurities, such as n-1 sequences that also contain a DMT
group.[9] Optimizing the gradient or temperature may improve resolution.

e Low Recovery: Ensure complete dissolution of the sample. Check for precipitation during the
run. The oligonucleotide may be binding irreversibly to the column, which could indicate a
need for a different column chemistry or mobile phase.

» Incomplete Detritylation: If analytical HPLC after detritylation shows a remaining DMT-on
peak, increase the incubation time or use a stronger acid (e.g., TFA instead of acetic acid),
but be cautious of potential depurination with excessive acid exposure.[4][7]

Conclusion

DMT-on reversed-phase HPLC is a robust and highly effective method for purifying synthetic
oligonucleotides to the high degree required for demanding applications in research and drug
development. The protocols and parameters outlined in this application note provide a solid
foundation for achieving excellent separation of full-length products from synthesis-related
impurities. Method optimization, particularly of the elution gradient and column temperature, will
ensure the highest possible purity for the target oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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